Ethyl 2-(thiochroman-4-ylidene)acetate
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Overview
Description
Ethyl 2-(thiochroman-4-ylidene)acetate is an organic compound that belongs to the class of thiochroman derivatives These compounds are characterized by the presence of a sulfur atom in the chroman ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(thiochroman-4-ylidene)acetate typically involves the conjugate addition of Grignard reagents to thiochromones, catalyzed by copper salts. This method provides a unified approach to both 2-alkylthiochroman-4-ones and thioflavanones . The reaction conditions often include the use of trimethylsilyl chloride as an additive and CuCN∙2LiCl as the copper source to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(thiochroman-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiochroman derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester or thiochroman moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiochroman derivatives.
Substitution: Various substituted thiochroman derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(thiochroman-4-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmacologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound’s derivatives are studied for their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-(thiochroman-4-ylidene)acetate involves its interaction with various molecular targets. The compound can undergo conjugate addition reactions, forming adducts with nucleophiles. This reactivity is leveraged in organic synthesis to create complex molecules with potential biological activity .
Comparison with Similar Compounds
Ethyl 2-(thiochroman-4-ylidene)acetate can be compared with other thiochroman derivatives, such as:
2-alkylthiochroman-4-ones: These compounds share a similar core structure but differ in the alkyl substituents.
Thioflavanones: These compounds have a similar thiochroman core but with different substituents at the aromatic ring.
Properties
Molecular Formula |
C13H14O2S |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
ethyl (2Z)-2-(2,3-dihydrothiochromen-4-ylidene)acetate |
InChI |
InChI=1S/C13H14O2S/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,9H,2,7-8H2,1H3/b10-9- |
InChI Key |
WGZAKEXJAWEUNE-KTKRTIGZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCSC2=CC=CC=C12 |
Canonical SMILES |
CCOC(=O)C=C1CCSC2=CC=CC=C12 |
Origin of Product |
United States |
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